molecular formula C15H15NO B14597441 N,2-Dimethyl-N-(naphthalen-2-yl)prop-2-enamide CAS No. 60315-24-4

N,2-Dimethyl-N-(naphthalen-2-yl)prop-2-enamide

Cat. No.: B14597441
CAS No.: 60315-24-4
M. Wt: 225.28 g/mol
InChI Key: LDSCXFJCOFEMJQ-UHFFFAOYSA-N
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Description

N,2-Dimethyl-N-(naphthalen-2-yl)prop-2-enamide is an organic compound with the molecular formula C15H15NO It is a member of the amide family, characterized by the presence of a naphthalene ring attached to a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dimethyl-N-(naphthalen-2-yl)prop-2-enamide typically involves the reaction of 2-naphthylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethyl-N-(naphthalen-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of N,2-dimethyl-N-(naphthalen-2-yl)prop-2-enamine.

    Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

N,2-Dimethyl-N-(naphthalen-2-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,2-Dimethyl-N-(naphthalen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-naphthylamine
  • N,N-Dimethyl-2-naphthylacetamide
  • N-(1-Naphthyl)acrylamide

Uniqueness

N,2-Dimethyl-N-(naphthalen-2-yl)prop-2-enamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

60315-24-4

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

N,2-dimethyl-N-naphthalen-2-ylprop-2-enamide

InChI

InChI=1S/C15H15NO/c1-11(2)15(17)16(3)14-9-8-12-6-4-5-7-13(12)10-14/h4-10H,1H2,2-3H3

InChI Key

LDSCXFJCOFEMJQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)N(C)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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